molecular formula C10H8Cl2N2O B2478525 4-(4-chlorobenzoyl)-1H-pyrazole hydrochloride CAS No. 2173999-44-3

4-(4-chlorobenzoyl)-1H-pyrazole hydrochloride

Cat. No. B2478525
CAS RN: 2173999-44-3
M. Wt: 243.09
InChI Key: AIPMAQBEGHSORX-UHFFFAOYSA-N
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Description

4-Chlorobenzoyl chloride is an organic compound with the molecular formula ClC6H4COCl . It is a white solid that is soluble in some organic solvents and in aqueous base . It is used as an intermediate compound in the synthesis of pharmaceuticals .


Synthesis Analysis

4-Chlorobenzoyl chloride can be synthesized by chlorination of benzoyl chloride at controlled temperatures in the presence of a ferric halide-iodine cocatalyst system . It was also used to synthesize 4-chlorobenzoyl CoA by reacting it with CoA in KHCO3 buffer .


Molecular Structure Analysis

The molecular weight of 4-Chlorobenzoyl chloride is 175.012 Da . The linear formula is ClC6H4COCl .


Chemical Reactions Analysis

4-Chlorobenzoyl chloride reacts with 2-amino-2-seleno-5,5-dimethyl-1,3,2-dioxaphosphorinane to yield the respective N-acyl selenophosphoramides .


Physical And Chemical Properties Analysis

4-Chlorobenzoyl chloride has a refractive index of n20/D 1.578 (lit.), a boiling point of 102-104 °C/11 mmHg (lit.), a melting point of 11-14 °C (lit.), and a density of 1.365 g/mL at 20 °C (lit.) .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of pyrazole derivatives are crucial for developing new compounds with potential applications in material science, pharmaceuticals, and as ligands in coordination chemistry. For instance, the preparation of various pyrazole compounds involves cyclocondensation reactions, demonstrating the versatility of pyrazoles as scaffolds for chemical synthesis. Techniques such as X-ray crystallography, NMR spectroscopy, and Hirshfeld surface analysis play essential roles in determining the molecular and crystal structures of these compounds, thereby aiding in the understanding of their physical and chemical properties (Giselle Batezila & W. Holzer, 2010).

Molecular Docking and Theoretical Studies

Theoretical studies, including molecular docking, Hirshfeld surface analysis, and density functional theory (DFT) calculations, offer insights into the intermolecular interactions, electronic properties, and potential biological activities of pyrazole derivatives. Such studies can predict the binding efficiency of compounds to biological targets, their electronic configurations, and their non-linear optical (NLO) properties, which are essential for designing compounds with specific functionalities (Y. Sert et al., 2018).

Antioxidant Properties

The evaluation of the antioxidant properties of pyrazole derivatives through in vitro assays, such as DPPH and hydroxyl radical scavenging methods, highlights their potential as therapeutic agents. These studies provide a basis for further research into the use of pyrazole compounds in medicine, especially for compounds synthesized through routes that may impart unique antioxidant capabilities (S. Naveen et al., 2021).

Antimicrobial Activities

The synthesis of pyrazole derivatives and their evaluation for antimicrobial activities against various bacterial strains underscore the potential of these compounds in developing new antibiotics. The structure-activity relationship (SAR) studies derived from such research can inform the design of more effective antimicrobial agents, contributing to the fight against resistant bacterial infections (Ishak Bildirici et al., 2007).

Safety And Hazards

4-Chlorobenzoyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It should be handled with protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

(4-chlorophenyl)-(1H-pyrazol-4-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O.ClH/c11-9-3-1-7(2-4-9)10(14)8-5-12-13-6-8;/h1-6H,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPMAQBEGHSORX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CNN=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chlorobenzoyl)-1H-pyrazole hydrochloride

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